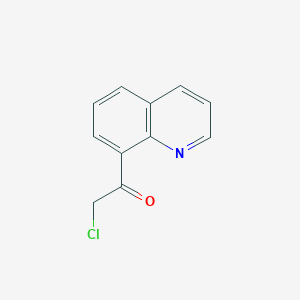![molecular formula C10H12O2 B144018 [(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol CAS No. 130550-48-0](/img/structure/B144018.png)
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol is an organic compound with a unique three-membered epoxide ring structure. This compound is chiral, meaning it has non-superimposable mirror images, and the (2R,3R) configuration refers to its specific stereochemistry. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific and results in the formation of the epoxide ring with the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of epoxides like this compound often involves the use of peroxycarboxylic acids or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The choice of solvent and reaction temperature are critical factors in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: Peroxy acids such as mCPBA are commonly used for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the epoxide to alcohols.
Substitution: Nucleophiles such as hydroxide ions (OH-) can open the epoxide ring to form diols.
Major Products Formed
Diols: Formed by the opening of the epoxide ring.
Alcohols: Formed by the reduction of the epoxide ring.
Substituted Products: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of [(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol involves the interaction of the epoxide ring with nucleophiles. The electrophilic oxygen atom in the epoxide ring reacts with nucleophiles, leading to the opening of the ring and the formation of new chemical bonds. This reaction is often facilitated by catalysts or specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-Butanediol: A similar compound with a different substituent on the epoxide ring.
(2R,3R)-1,1-4,4-Tetraphenylbutane-1,2,3,4-tetraol: Another compound with a similar chiral center but different functional groups
Uniqueness
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of both an epoxide ring and a phenyl group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Propiedades
Número CAS |
130550-48-0 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
ZXCJUHWLCBNLOX-NXEZZACHSA-N |
SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
SMILES isomérico |
C[C@]1([C@H](O1)C2=CC=CC=C2)CO |
SMILES canónico |
CC1(C(O1)C2=CC=CC=C2)CO |
Sinónimos |
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


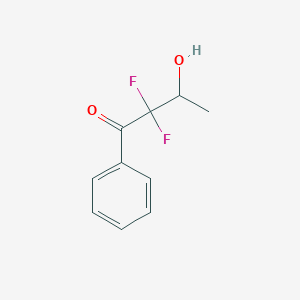
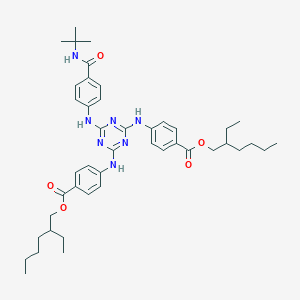
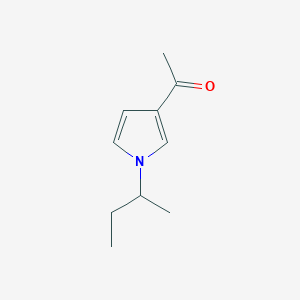
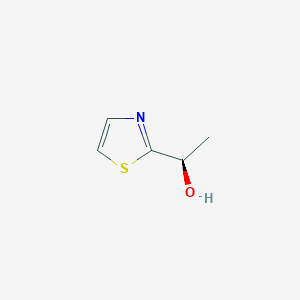
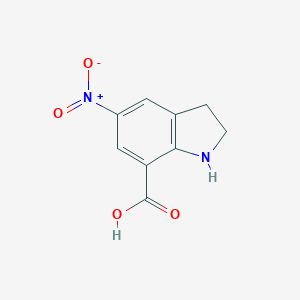
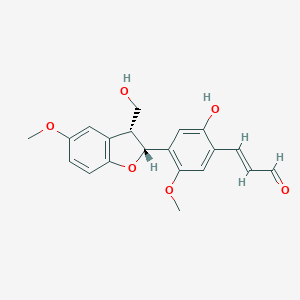
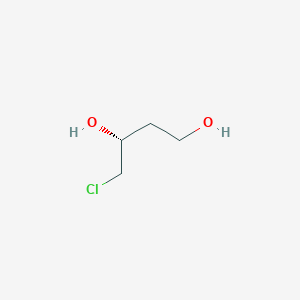
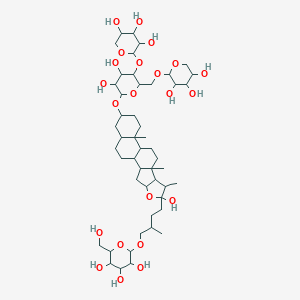
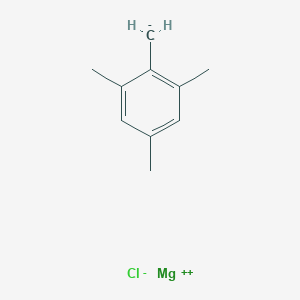
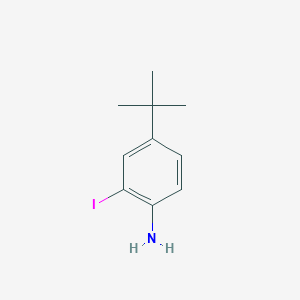
![3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B143966.png)
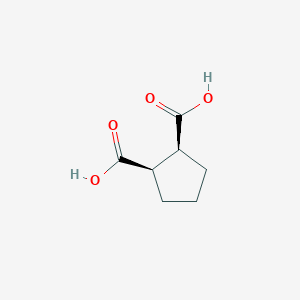
![5-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B143968.png)
